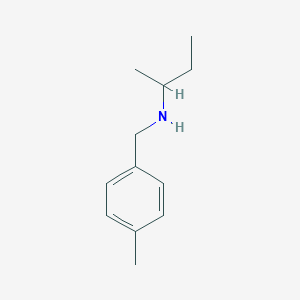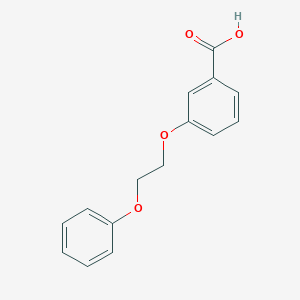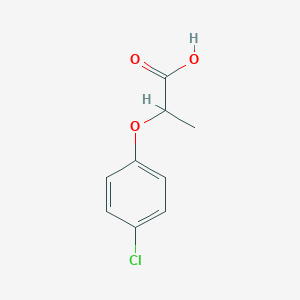
o-Ethyl 4-methylphenylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Ethyl 4-methylphenylthiocarbamate, also known as EPTC, is a selective herbicide commonly used for weed control in various crops. It belongs to the thiocarbamate family of herbicides, which are widely used due to their broad-spectrum activity, low toxicity, and cost-effectiveness.
Mécanisme D'action
O-Ethyl 4-methylphenylthiocarbamate works by inhibiting the synthesis of amino acids in susceptible plants, leading to a disruption of protein synthesis and cell division. It is absorbed by the roots and translocated to the shoots, where it accumulates in the growing points of the plants. This results in stunted growth, chlorosis, and eventually death of the weed.
Biochemical and Physiological Effects:
o-Ethyl 4-methylphenylthiocarbamate has been shown to have minimal toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, o-Ethyl 4-methylphenylthiocarbamate can induce oxidative stress and alter the expression of genes involved in stress response and defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
O-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide in agricultural settings, making it readily available for research purposes. Its low cost and broad-spectrum activity make it a popular choice for weed control. However, its selectivity for certain crops and potential for environmental contamination are important factors to consider when conducting lab experiments.
Orientations Futures
There are several areas of research that could be explored in relation to o-Ethyl 4-methylphenylthiocarbamate. These include:
1. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a fungicide and insecticide.
2. Developing new formulations of o-Ethyl 4-methylphenylthiocarbamate that are more effective and environmentally friendly.
3. Studying the mechanisms of resistance to o-Ethyl 4-methylphenylthiocarbamate in weeds and developing strategies to overcome resistance.
4. Exploring the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying plant stress response and defense mechanisms.
5. Investigating the potential of o-Ethyl 4-methylphenylthiocarbamate as a tool for studying the regulation of gene expression in plants.
In conclusion, o-Ethyl 4-methylphenylthiocarbamate is a widely used herbicide with broad-spectrum activity and low toxicity. Its mechanism of action involves the inhibition of amino acid synthesis in susceptible plants, leading to stunted growth and eventual death. o-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, and there are several areas of future research that could be explored.
Méthodes De Synthèse
O-Ethyl 4-methylphenylthiocarbamate can be synthesized by reacting o-ethyl aniline with carbon disulfide and methyl chloroformate in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with thionyl chloride to form the final product, o-Ethyl 4-methylphenylthiocarbamate. The synthesis of o-Ethyl 4-methylphenylthiocarbamate is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
O-Ethyl 4-methylphenylthiocarbamate has been extensively studied for its herbicidal activity in various crops, including maize, soybean, cotton, and wheat. It has been shown to effectively control a wide range of weeds, including annual grasses, broadleaf weeds, and sedges. In addition to its herbicidal properties, o-Ethyl 4-methylphenylthiocarbamate has also been investigated for its potential as a fungicide and insecticide.
Propriétés
Numéro CAS |
5308-12-3 |
|---|---|
Nom du produit |
o-Ethyl 4-methylphenylthiocarbamate |
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
O-ethyl N-(4-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,13) |
Clé InChI |
NMCDNAPZBCSEEG-UHFFFAOYSA-N |
SMILES isomérique |
CCOC(=NC1=CC=C(C=C1)C)S |
SMILES |
CCOC(=S)NC1=CC=C(C=C1)C |
SMILES canonique |
CCOC(=S)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



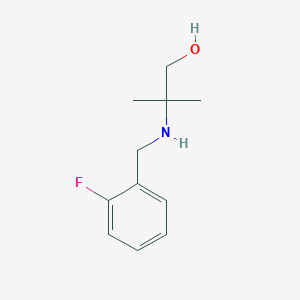
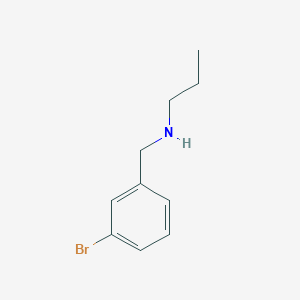
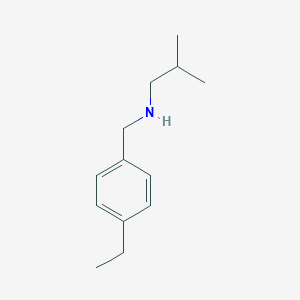
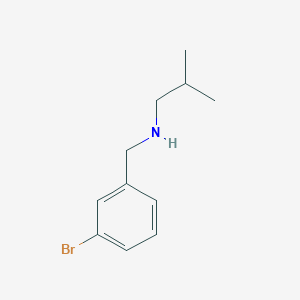
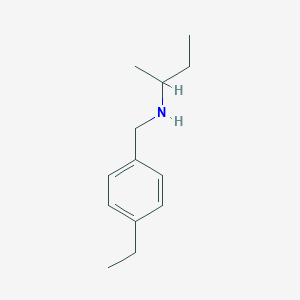
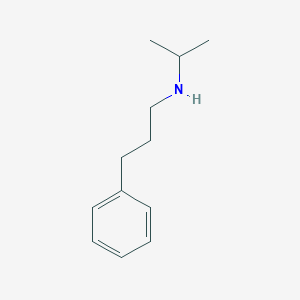
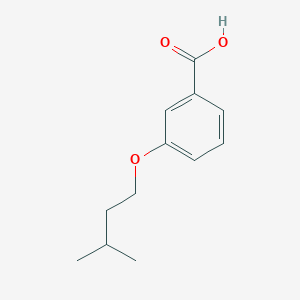
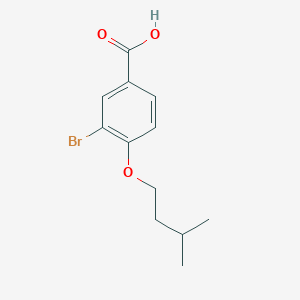
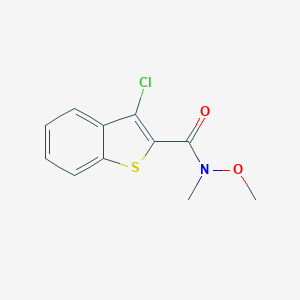
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

